

Spectroscopic Profile of 1-Aminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-aminoisoquinoline, a key building block in medicinal chemistry. The information is presented to support researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 1-aminoisoquinoline, providing insight into the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1-aminoisoquinoline exhibits distinct signals corresponding to the aromatic protons and the amine group. The chemical shifts are influenced by the electronic environment of each proton.

Proton	Chemical Shift (δ) in ppm	Solvent
Aromatic-H	7.0 - 8.5	DMSO-d ₆
Amine-H ₂	6.5 - 7.5	DMSO-d ₆

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon	Chemical Shift (δ) in ppm	Solvent
Aromatic-C	110 - 155	CDCl ₃
C=N	~155	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-aminoisoquinoline. The key vibrational frequencies are summarized below.

Functional Group	Vibrational Frequency (cm ⁻¹)
N-H Stretch (Amine)	3400 - 3200
C-H Stretch (Aromatic)	3100 - 3000
C=C Stretch (Aromatic)	1650 - 1450
C-N Stretch	1350 - 1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-aminoisoquinoline. The molecular formula is C₉H₈N₂ with a molecular weight of 144.17 g/mol .

Parameter	Value
Molecular Ion (M ⁺)	m/z 144

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-aminoisoquinoline. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of 1-aminoisoquinoline for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle agitation or sonication may be used.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy (ATR Method)

Sample Preparation:

- Place a small amount of solid 1-aminoisoquinoline directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

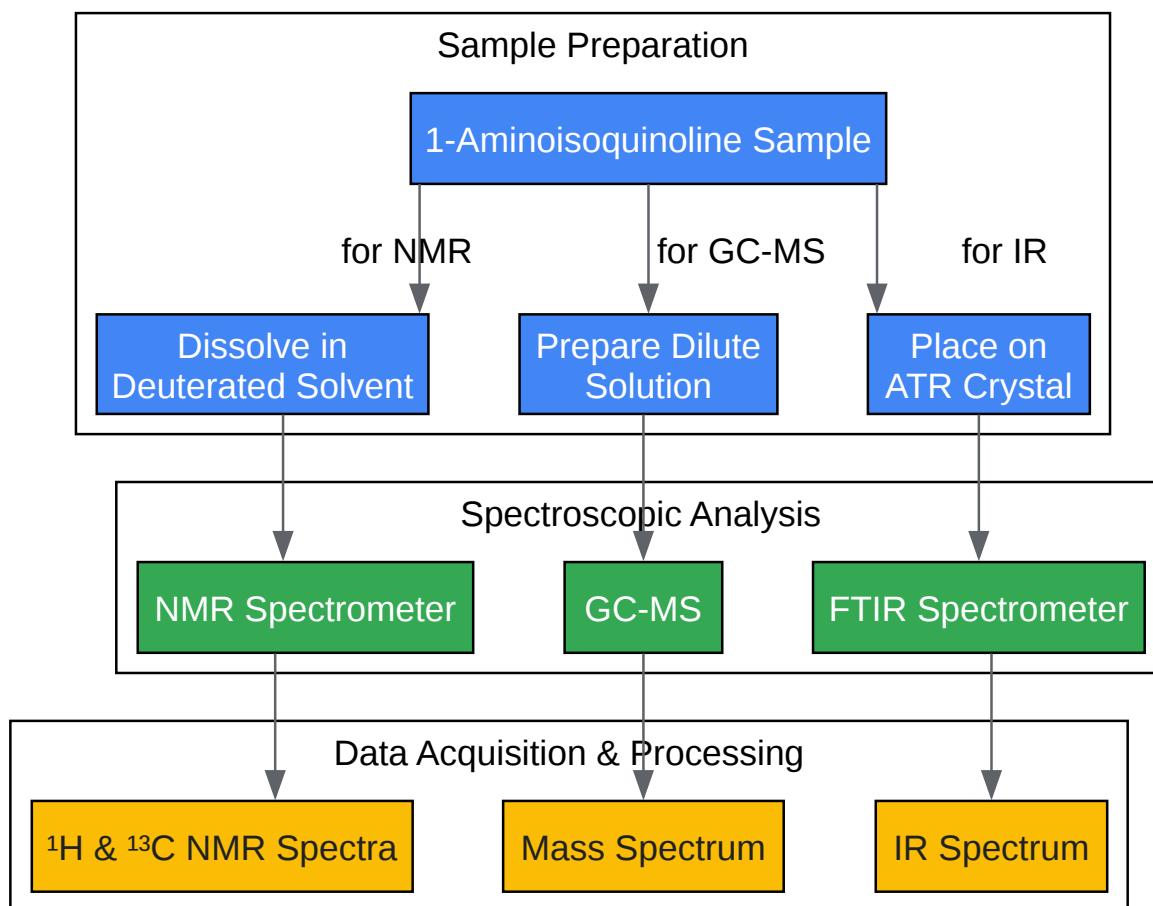
Data Acquisition:

- Collect a background spectrum of the clean ATR crystal.

- Collect the sample spectrum.
- The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of 1-aminoisoquinoline in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

- Inject the sample solution into the gas chromatograph (GC).
- The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer (MS).
- The MS will ionize the sample and separate the ions based on their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-aminoisoquinoline.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1-Aminoisoquinoline**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Aminoisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073089#spectroscopic-data-nmr-ir-ms-of-1-aminoisoquinoline\]](https://www.benchchem.com/product/b073089#spectroscopic-data-nmr-ir-ms-of-1-aminoisoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com